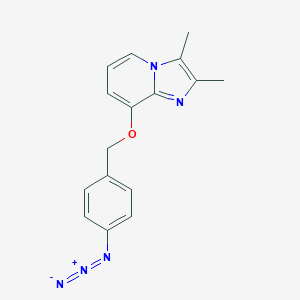

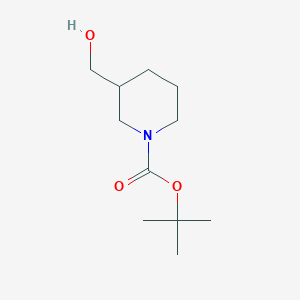

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate and its analogs typically involves multi-step reactions starting from readily available piperidine or piperidin-4-ylmethanol derivatives. For instance, Kong et al. (2016) described the synthesis of a related compound through a three-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% (Kong et al., 2016). Similarly, Wang et al. (2015) synthesized another analog from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps with a total yield of 20.2% (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylates and related compounds has been elucidated using various spectroscopic and crystallographic techniques. Didierjean et al. (2004) performed X-ray studies revealing the configuration and orientation of substituent groups in a similar compound, highlighting the importance of hydrogen bonding in determining molecular conformation (Didierjean et al., 2004).

Chemical Reactions and Properties

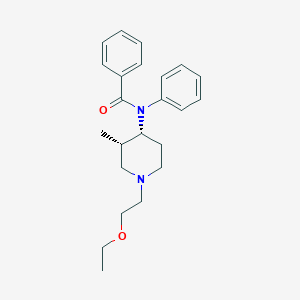

These compounds participate in various chemical reactions, serving as intermediates for further chemical transformations. For example, efficient and practical asymmetric syntheses of related compounds have been developed for the synthesis of nociceptin antagonists, demonstrating the versatility of these molecules in synthetic organic chemistry (Jona et al., 2009).

Physical Properties Analysis

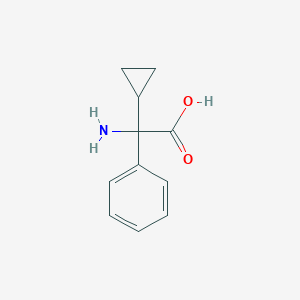

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Crystallographic studies provide insights into the solid-state structure, which influences the reactivity and solubility of these compounds. For example, Moriguchi et al. (2014) characterized the crystal structure of a cyclic amino acid ester derivative, shedding light on the molecular packing and interactions within the crystal lattice (Moriguchi et al., 2014).

Scientific Research Applications

Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, can be rapidly synthesized with high yields, which may benefit cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Alkaloid Synthesis : 2-(2-Oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester is versatile in preparing biologically active alkaloids like sedridine, allosedridine, methylsedridine, and ethyl (Passarella et al., 2005).

Polyhydroxylated Piperidines : The efficient synthesis of (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate facilitates the synthesis of various polyhydroxylated piperidines with a 32% overall yield (Ramalingam, Bhise, Show, & Kumar, 2012).

Biological Activity : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibits poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Diverse Piperidine Derivatives : A method for preparing diverse piperidine derivatives by 3-allylating tert-butyl 4-oxopiperidine-1-carboxylate is promising for generating diverse piperidine derivatives (Moskalenko & Boev, 2014).

Vandetanib Intermediate : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, was synthesized with a 20.2% yield (Wang, Wang, Tang, & Xu, 2015).

Bicyclic Structure Compound : Tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate is a novel synthetic compound with a unique bicyclo[2.2.2]octane structure and two diastereomers (Moriguchi et al., 2014).

Synthesis of Piperidine Derivatives : Efficient and practical asymmetric synthesis methods have been developed for various piperidine derivatives, which are intermediates for the synthesis of nociceptin antagonists and other biologically active compounds (Jona et al., 2009).

Piperidine Alkaloids Synthesis : Pure enantiomers of 2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester are used for synthesizing both enantiomers of piperidine alkaloids, such as dumetorine and epidihydropinidine (Passarella et al., 2009).

Safety And Hazards

Future Directions

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate can be used as a key intermediate in the synthesis of various other compounds. For example, it has been used in the synthesis of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, which are potent human glutaminyl cyclase inhibitors . This suggests potential applications in the development of new therapeutic agents.

properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLHERKFHHUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377169 | |

| Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

CAS RN |

116574-71-1 | |

| Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B39292.png)

![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)